
4,5-Dimethyl-1-oxidopyrimidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4th and 5th positions and an oxide group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylpyrimidine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4,5-dimethylpyrimidine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent being added to a solution of 4,5-dimethylpyrimidine in an appropriate solvent, such as acetic acid or methanol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the oxidation is complete.
Industrial Production Methods
In an industrial setting, the production of 4,5-Dimethylpyrimidine 1-oxide may involve more efficient and scalable methods. One such method could be the catalytic oxidation of 4,5-dimethylpyrimidine using a metal catalyst, such as palladium or platinum, in the presence of an oxidizing gas like oxygen. This method allows for continuous production and higher yields, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Substitution: The methyl groups at the 4th and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, oxygen with metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 4,5-Dimethylpyrimidine or 4,5-dimethylpyrimidine-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Dimethylpyrimidine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethylpyrimidine 1-oxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would vary based on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidine: Similar structure but with methyl groups at the 4th and 6th positions.
2,4-Dimethylpyrimidine: Methyl groups at the 2nd and 4th positions.
4,5-Dimethylpyrimidine: Lacks the oxide group at the 1st position.
Uniqueness
4,5-Dimethylpyrimidine 1-oxide is unique due to the presence of the oxide group at the 1st position, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s electronic structure, making it more reactive in certain types of chemical reactions compared to its non-oxidized counterparts.
Propiedades
Número CAS |
114969-53-8 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4,5-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(9)4-7-6(5)2/h3-4H,1-2H3 |
Clave InChI |
MFDNIKGJRLRWSL-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1C)[O-] |
SMILES canónico |
CC1=C[N+](=CN=C1C)[O-] |
Sinónimos |
Pyrimidine, 4,5-dimethyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


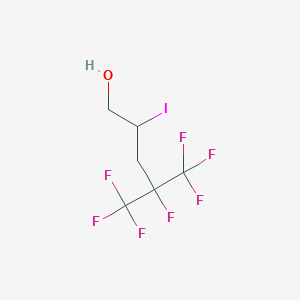
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B49375.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)
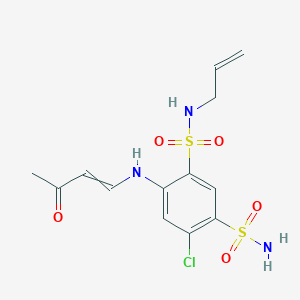
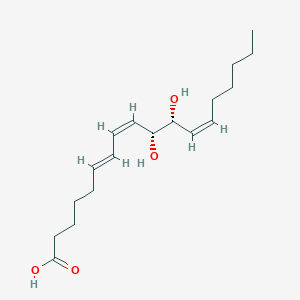
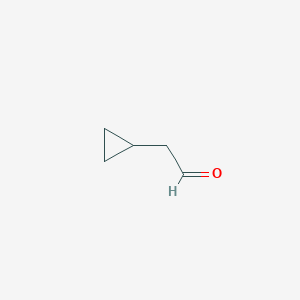

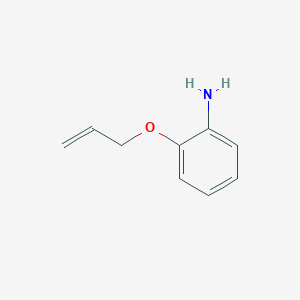
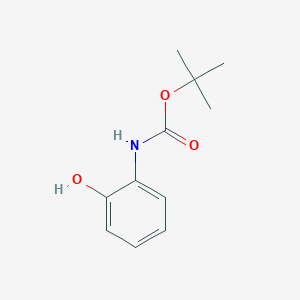

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
